S-(2-Acetoxyacetyl)-p-mercaptotoluene
Description
Contextualization within Organosulfur Compound Research
Organosulfur compounds are a broad class of molecules that are pivotal in both biological and industrial processes. charite.de In nature, they are found in many plants and are responsible for some of their bioactive properties, which have been utilized in traditional medicine for centuries. organic-chemistry.org Modern research continues to uncover the mechanisms of action of these compounds, with promising results for drug development and the creation of novel nutraceuticals. organic-chemistry.org The versatility of sulfur, with its multiple oxidation states and reaction types, allows it to participate in fundamental biological reactions and redox biochemistry. researchgate.net This has spurred significant interest in synthesizing and studying various organosulfur compounds for therapeutic applications, particularly as antioxidants and activators of signaling pathways that protect cells from oxidative damage. researchgate.net
Overview of Thioester Synthesis and Reactivity
Thioesters are organosulfur compounds with the general structure R-C(=O)-S-R'. They are analogs of esters where a sulfur atom replaces the oxygen atom of the ester linkage. scbt.com This substitution imparts unique reactivity to the carbonyl group. The larger size and lesser electron-donating ability of the sulfur atom compared to oxygen make the thioester carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov
The synthesis of thioesters can be achieved through several methods. A common route involves the reaction of a carboxylic acid derivative, such as an acyl chloride or acid anhydride, with a thiol in the presence of a base. scbt.com Alternatively, dehydrating agents can be used to condense a carboxylic acid directly with a thiol. scbt.com More recent and sustainable methods have been developed to improve the synthesis of thioesters, utilizing safer coupling reagents and greener solvents. scbt.com
Thioesters are highly reactive and serve as versatile intermediates in organic synthesis. They are particularly important as acyl transfer agents. The carbon-sulfur bond in thioesters is readily cleaved by nucleophiles, making them effective for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. tcichemicals.com For instance, they can be hydrolyzed to yield carboxylic acids and thiols, or they can react with amines to form amides. scbt.com This reactivity is harnessed in various synthetic transformations, including peptide synthesis through native chemical ligation. scbt.com
Significance of p-Mercaptotoluene Derivatives in Chemical Synthesis
p-Mercaptotoluene, also known as 4-methylbenzenethiol (B89573) or p-thiocresol, is an aromatic thiol that serves as a valuable building block in organic synthesis. tcichemicals.comnih.gov Its thiol (-SH) group is a potent nucleophile, readily participating in reactions to form thioethers and thioesters. chemistrysteps.com The presence of the methyl group on the benzene (B151609) ring can influence the electronic properties and reactivity of the molecule.
Derivatives of p-mercaptotoluene are utilized in a variety of applications. The nucleophilicity of the sulfur atom allows it to react with electrophiles, making it a key component in the synthesis of more complex molecules. researchgate.net For example, it can be used to introduce the p-tolylthio group into a molecule, which can be important for biological activity or for directing subsequent chemical transformations. The acidity of the thiol proton allows for the formation of a thiolate anion, which is an even stronger nucleophile. chemistrysteps.com
Research Landscape of Acetoxyacetyl-Containing Compounds
The acetoxyacetyl group is a bifunctional moiety that contains both an ester (acetoxy) and a carbonyl group. This dual functionality makes compounds containing this group valuable intermediates in organic synthesis. The acetoxy group can be hydrolyzed to a hydroxyl group, while the acetyl portion can participate in various carbonyl reactions.
Acetoxyacetyl chloride is a reactive acyl chloride that serves as a key intermediate for introducing the acetoxyacetyl group into molecules. nih.gov It readily reacts with nucleophiles like alcohols and amines to form the corresponding esters and amides. nih.gov This reactivity is harnessed in diversity-oriented synthesis, a strategy used to generate libraries of structurally diverse and complex molecules for drug discovery and materials science. nih.gov While specific research on S-(2-Acetoxyacetyl)-p-mercaptotoluene is not extensively documented in publicly available literature, its synthesis would logically proceed from the reaction of an acetoxyacetylating agent with p-mercaptotoluene.
Interactive Data Table: Properties of this compound and its Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| p-Mercaptotoluene | C7H8S | 124.21 | Solid |
| Acetoxyacetyl Chloride | C4H5ClO3 | 136.53 | Liquid |
| This compound | C11H12O3S | 224.28 | Not specified |
Note: The physical state and other detailed properties for this compound are not widely reported in the available literature.
Structure
2D Structure
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8-3-5-10(6-4-8)15-11(13)7-14-9(2)12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFFGLBZZMFEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of S 2 Acetoxyacetyl P Mercaptotoluene
Retrosynthetic Analysis of S-(2-Acetoxyacetyl)-p-mercaptotoluene
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the thioester linkage (S-CO bond), which is the most synthetically accessible bond to form. This leads to two principal precursors: p-mercaptotoluene (also known as p-thiocresol) and a derivative of 2-acetoxyacetic acid.
A secondary disconnection can be considered at the ester linkage (O-CO bond) of the acetoxyacetyl moiety. This would involve a precursor with a pre-formed thioester bond, which would then be acetylated. However, the first disconnection is generally more direct and common in thioester synthesis.
The primary retrosynthetic pathway is outlined below:
Disconnection 1 (Thioester Bond):
Target Molecule: this compound
Precursors: p-Mercaptotoluene and an activated form of 2-acetoxyacetic acid, such as 2-acetoxyacetyl chloride.
This approach identifies p-mercaptotoluene and 2-acetoxyacetic acid (or its activated derivative) as the key starting materials for the synthesis.
Targeted Synthetic Pathways
Based on the retrosynthetic analysis, several forward synthetic pathways can be designed to construct this compound.
While the term "esterification" typically refers to the formation of an oxygen-containing ester, analogous methods can be adapted for thioester synthesis. In this context, it refers to the reaction of a thiol with a carboxylic acid or its derivative. The most direct approach involves the acylation of p-mercaptotoluene with an activated form of 2-acetoxyacetic acid.
A common method is the use of an acyl chloride, such as 2-acetoxyacetyl chloride, in the presence of a base to neutralize the HCl byproduct. nih.gov The reaction proceeds via nucleophilic attack of the sulfur atom of p-mercaptotoluene on the carbonyl carbon of the acyl chloride.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| p-Mercaptotoluene | 2-Acetoxyacetyl chloride | Pyridine or Triethylamine | Dichloromethane or THF | 0 °C to room temperature |
This method is generally high-yielding and proceeds under mild conditions.
Thiol-acetylation, or more broadly, S-acylation, is a fundamental strategy for forming thioester bonds. organic-chemistry.org This involves the reaction of a thiol with an acylating agent. For the synthesis of this compound, p-mercaptotoluene serves as the thiol component.
One common strategy involves the direct condensation of p-mercaptotoluene with 2-acetoxyacetic acid using a coupling agent, such as a carbodiimide (B86325) (e.g., N,N'-dicyclohexylcarbodiimide, DCC, or N,N'-diisopropylcarbodiimide, DIC). These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the thiol.
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Typical Conditions |
| p-Mercaptotoluene | 2-Acetoxyacetic acid | DCC or DIC | Dichloromethane or Ethyl Acetate | Room temperature |
A convergent synthesis approach would involve preparing the two key fragments, p-mercaptotoluene and an activated 2-acetoxyacetyl derivative, separately and then coupling them in a final step. This is exemplified by the reaction between p-mercaptotoluene and 2-acetoxyacetyl chloride. This approach is generally efficient as it maximizes the build-up of the molecular framework in a single, high-yielding step.
A divergent synthesis approach, while less direct for this specific target, could involve synthesizing a common intermediate that can then be modified to produce a variety of related compounds. For example, one could synthesize S-(2-hydroxyacetyl)-p-mercaptotoluene first, and then in a subsequent step, acetylate the hydroxyl group to yield the final product. This would allow for the synthesis of other S-(2-acyloxyacetyl)-p-mercaptotoluene derivatives by using different acylating agents in the final step.
Advanced Synthetic Strategies and Process Optimization
To improve the efficiency, selectivity, and environmental footprint of the synthesis, advanced strategies and process optimization techniques are employed.
Catalysis offers a powerful tool for enhancing the synthesis of thioesters. Several catalytic systems have been developed for the efficient coupling of thiols with various acyl sources.
Phase-Transfer Catalysis: This method is particularly effective for reactions involving reactants in different phases, such as an aqueous base and an organic solvent. The reaction of thiophenols with acyl chlorides can be significantly accelerated using a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. tandfonline.com This approach can lead to very rapid reaction times and high yields at low temperatures.
| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Key Advantage |
| p-Mercaptotoluene | 2-Acetoxyacetyl chloride | Tetrabutylammonium chloride | Dichloromethane / aq. NaOH | Rapid reaction times (minutes) |
Metal-Catalyzed Cross-Coupling: Transition metal catalysts, such as those based on copper or iron, can facilitate the synthesis of thioesters from thiols and aldehydes. rsc.orgacs.org These methods often proceed under mild conditions and can tolerate a variety of functional groups. For the synthesis of this compound, this would involve the coupling of p-mercaptotoluene with 2-acetoxyacetaldehyde in the presence of a suitable metal catalyst and an oxidant.
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent |
| p-Mercaptotoluene | 2-Acetoxyacetaldehyde | Copper or Iron salt | TBHP | Water or organic solvent |
These catalytic methods represent more advanced and potentially greener alternatives to classical stoichiometric approaches, offering advantages in terms of reaction conditions, atom economy, and catalyst recyclability.
Application of Modern Organic Synthesis Techniques (e.g., Flow Chemistry)
The synthesis of thioesters, including this compound, can be significantly enhanced through the application of modern organic synthesis techniques like continuous-flow chemistry. organic-chemistry.orgmdpi.com Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, higher yields, and simplified scale-up. researchgate.net
For a molecule like this compound, a potential flow synthesis could involve pumping a solution of p-mercaptotoluene and an acylating agent, such as 2-acetoxyacetyl chloride, through a heated microreactor. The precise control over temperature, pressure, and residence time within the reactor allows for rapid optimization of reaction conditions to maximize yield and minimize byproduct formation. Enzymatic synthesis in continuous-flow microreactors has also proven effective for producing thioesters, offering high efficiency and selectivity under mild conditions. mdpi.com For instance, lipase-catalyzed transesterification of thiols can achieve high conversion rates in significantly reduced reaction times compared to batch methods. mdpi.com
Table 1: Comparison of Batch vs. Flow Synthesis for Thioester Production
| Parameter | Conventional Batch Synthesis | Continuous-Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | mdpi.com |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio | researchgate.net |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes | researchgate.net |
| Scalability | Difficult, requires re-optimization | Straightforward by operating for longer durations ("scaling out") | organic-chemistry.org |
| Process Control | Limited | Precise control over temperature, pressure, and residence time | mdpi.com |
Exploration of Green Chemistry Principles in Synthesis
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. Key areas of focus include the choice of solvents, reagents, and catalysts.
One of the primary goals of green chemistry is the use of environmentally benign solvents. Research has demonstrated the successful synthesis of thioesters in water, eliminating the need for volatile organic compounds (VOCs). rsc.orgrsc.org For example, copper-catalyzed coupling of thiols and aldehydes can be performed in water without surfactants to produce thioesters in good yields. rsc.org Another approach involves the reaction of thioacids with α-haloketones in water, which proceeds cleanly under mild conditions. researchgate.net
Catalysis is a cornerstone of green chemistry, and various catalytic methods can be applied to thioester synthesis. Using catalytic amounts of reagents instead of stoichiometric ones reduces waste and improves atom economy. wikipedia.org Furthermore, visible-light-driven methods that avoid external photocatalysts represent a green and efficient pathway for thioester synthesis, relying on the dual role of thiobenzoic acids as both a reactant and a one-electron reducing agent. organic-chemistry.org
Table 2: Application of Green Chemistry Principles to Thioester Synthesis
| Green Chemistry Principle | Application in Thioester Synthesis | Reference |
|---|---|---|
| Safer Solvents | Using water as the reaction medium instead of organic solvents. | rsc.orgrsc.org |
| Catalysis | Employing copper catalysts or organocatalysts to improve efficiency and reduce the need for stoichiometric reagents. | rsc.org |
| Atom Economy | Designing reactions, such as direct condensation, that maximize the incorporation of starting materials into the final product. | wikipedia.org |
| Energy Efficiency | Utilizing visible-light photocatalysis to conduct reactions at ambient temperature. | organic-chemistry.org |
| Use of Renewable Feedstocks | (Potential) Deriving starting materials like carboxylic acids or thiols from biological sources. | N/A |
Derivatization and Functionalization Reactions
This compound possesses several reactive sites that allow for a wide range of chemical transformations: the thioester linkage, the acetoxy group, the aromatic ring, and the sulfur atom itself.
Reactions Involving the Thiol Group (e.g., Thiol-Disulfide Exchange)
The sulfur atom in this compound is part of a thioester linkage, not a free thiol. Therefore, it does not undergo typical thiol-disulfide exchange. Instead, the thioester bond is susceptible to nucleophilic attack, particularly by other thiols in a process known as thiol-thioester exchange. ecust.edu.cnnih.gov This reaction involves the attack of an external thiolate anion on the electrophilic carbonyl carbon of the thioester. The result is the cleavage of the C-S bond, releasing p-mercaptotoluene and forming a new thioester. This reactivity is fundamental to processes like Native Chemical Ligation (NCL) in peptide synthesis. researchgate.netnih.gov
The general mechanism can be described as: R'-SH + this compound ⇌ R'-S-(2-Acetoxyacetyl) + p-mercaptotoluene
This equilibrium reaction is driven by the relative pKa values and concentrations of the participating thiols.
Transformations of the Acetoxyacetyl Moiety (e.g., Hydrolysis, Transesterification)
The acetoxyacetyl moiety contains two ester functionalities: an oxygen-based ester (the acetoxy group) and a sulfur-based ester (the thioester). Thioesters are generally more reactive and susceptible to hydrolysis than their oxygen ester counterparts. libretexts.org This difference in reactivity could allow for selective transformations.
Hydrolysis: Under controlled conditions (e.g., mild base or specific enzymes), it may be possible to selectively hydrolyze the thioester bond to yield 2-acetoxyacetic acid and p-mercaptotoluene, while leaving the acetoxy group intact. Conversely, more vigorous conditions (e.g., strong acid or base with heating) would likely hydrolyze both ester linkages, ultimately yielding glycolic acid, acetic acid, and p-mercaptotoluene. The hydrolysis of thioesters proceeds through a tetrahedral intermediate, similar to oxygen esters, but the better leaving group ability of the thiolate (RS⁻) compared to an alkoxide (RO⁻) facilitates the reaction. mdpi.com
Transesterification: The thioester can react with alcohols, particularly in the presence of an acid or base catalyst, to form a new oxygen ester and release the thiol. This reaction converts the more reactive thioester into a more stable oxygen ester. Similarly, the acetoxy group can undergo transesterification with other alcohols, substituting the acetyl group.
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is substituted with two groups: a methyl group (-CH₃) and a thioester group (-SC(O)CH₂OAc). These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.org
Methyl Group (-CH₃): This is a classic activating group that donates electron density to the ring via hyperconjugation and induction. It is ortho, para-directing.
Oxidative Chemistry of the Sulfur Center
The sulfur atom in the thioester is in a low oxidation state and is susceptible to oxidation. Unlike free thiols which can be easily oxidized to disulfides, the oxidation of thioesters requires stronger oxidizing agents and can lead to different products. libretexts.org Research has shown that thioesters can be directly oxidized to sulfinate esters using reagents like N-bromosuccinimide (NBS) in the presence of an alcohol. rsc.orgresearchgate.net
The reaction proceeds as follows: S-(Aryl)-Thioester + Oxidant (e.g., NBS) + R'OH → (Aryl)-Sulfinate Ester (SO₂R')
This transformation is challenging due to the reduced oxidizability of the thioester sulfur (caused by the electron-withdrawing carbonyl group) and the risk of overoxidation to sulfonic acid derivatives. researchgate.net However, facile methods have been developed that allow for the efficient synthesis of sulfinate esters from thioesters, which serve as stable and accessible thiol surrogates. rsc.org
Radical Reactions Involving Mercaptotoluene Derivatives
Radical reactions offer a powerful avenue for the formation of carbon-sulfur and carbon-carbon bonds, and mercaptotoluene derivatives, including this compound, are poised to participate in such transformations primarily through the generation of thiyl radicals. While specific studies on the radical reactions of this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of aromatic thiols and thioesters.
The key reactive site in mercaptotoluene derivatives for radical reactions is the sulfur-hydrogen bond of the corresponding thiol (p-mercaptotoluene), which is readily cleaved to form a p-tolylthiyl radical. This radical species is central to various synthetic transformations.
One of the most prominent radical reactions involving thiols is the thiol-ene reaction , which involves the addition of a thiyl radical to an alkene. wikipedia.orgacsgcipr.org This reaction proceeds via a free-radical chain mechanism, typically initiated by light, heat, or a radical initiator. wikipedia.org The process is known for its high efficiency and stereoselectivity, often following anti-Markovnikov addition. wikipedia.orgnih.gov For mercaptotoluene derivatives, this would involve the formation of a p-tolylthiyl radical which then adds to a carbon-carbon double bond. acsgcipr.org This reaction is highly valued in polymer and materials science for surface patterning and dendrimer synthesis. wikipedia.org
The general mechanism for the radical-initiated thiol-ene reaction can be described in two propagation steps:
Addition: The thiyl radical (RS•) adds to an alkene (R'₂C=CR'₂) to form a carbon-centered radical.
Chain transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule (RSH) to yield the thioether product and a new thiyl radical, which continues the chain reaction. wikipedia.org
Visible light absorbing transition metal photocatalysts can also initiate these reactions, generating thiyl radicals upon quenching of the photoexcited catalyst with a thiol. nih.gov
Furthermore, the thioester functionality present in this compound opens up possibilities for the generation of acyl radicals. acs.org Although thioesters are generally poor sources of acyl radicals under typical photolytic conditions or with standard radical initiators, specific strategies can be employed. acs.org For instance, intramolecular homolytic substitution at the sulfur atom by an aryl radical can lead to the release of an acyl radical. acs.org While this is an intramolecular example, it highlights the potential for the thioester group to participate in radical chemistry under the right conditions.
The photolysis of mercaptans is another route to generate thiyl radicals. lookchem.com Irradiation of alkyl mercaptans with ultraviolet light can lead to the formation of disulfides and hydrogen gas, proceeding through a thiyl radical intermediate. lookchem.com Aromatic thiols can also serve as photoinitiators themselves. acs.org
The table below summarizes potential radical reactions applicable to mercaptotoluene derivatives based on the reactivity of their functional groups.
| Reaction Type | Reactants | Key Intermediate | Expected Product Type |
| Thiol-Ene Reaction | p-Mercaptotoluene derivative, Alkene, Radical Initiator | p-Tolylthiyl radical | Thioether |
| Acyl Radical Generation | Thioester derivative (e.g., this compound), Radical Precursor | Acyl radical | Ketones (after subsequent reaction) |
| Photolytic Disulfide Formation | p-Mercaptotoluene derivative | p-Tolylthiyl radical | Di-p-tolyl disulfide |
It is important to note that the specific reaction conditions, such as the choice of initiator, solvent, and temperature, would play a crucial role in determining the outcome and efficiency of these radical reactions. acs.org
Reaction Mechanism Elucidation and Kinetic Studies
Mechanistic Investigations of Thioester Bond Formation
The formation of the thioester bond in S-(2-Acetoxyacetyl)-p-mercaptotoluene likely proceeds through a nucleophilic acyl substitution reaction. In this type of reaction, the sulfur atom of p-mercaptotoluene (also known as p-toluenethiol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated 2-acetoxyacetyl group.
A common laboratory synthesis would involve the reaction of p-toluenethiol with 2-acetoxyacetyl chloride. The mechanism for this reaction is proposed to be a two-step addition-elimination process.
Nucleophilic Attack: The reaction is initiated by the attack of the sulfur atom of p-toluenethiol on the carbonyl carbon of 2-acetoxyacetyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond. This results in the expulsion of the chloride ion, which is a good leaving group. A final deprotonation step of the sulfur atom, often facilitated by a mild base like pyridine or triethylamine, yields the final product, this compound.
p-toluenethiol + 2-acetoxyacetyl chloride → this compound + HCl
The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated, which would otherwise protonate the starting thiol and inhibit its nucleophilicity.
Table 1: Plausible Reagents and Conditions for Thioester Bond Formation
| Acylating Agent | Thiol | Base | Solvent | Plausible Temperature Range (°C) |
| 2-Acetoxyacetyl chloride | p-Toluenethiol | Pyridine | Dichloromethane | 0 - 25 |
| 2-Acetoxyacetic anhydride | p-Toluenethiol | Triethylamine | Tetrahydrofuran | 25 - 60 |
| 2-Acetoxyacetic acid | p-Toluenethiol | DCC/DMAP | Acetonitrile (B52724) | 0 - 25 |
This table presents hypothetical but chemically reasonable conditions based on general thioester synthesis protocols.
Understanding Reaction Pathways for S-Acyl Cleavage
The cleavage of the S-acyl bond in this compound can occur through several pathways, primarily hydrolysis (reaction with water) or aminolysis (reaction with an amine). These reactions are also examples of nucleophilic acyl substitution.
Base-Catalyzed Hydrolysis:
In the presence of a base, such as sodium hydroxide, the thioester can be hydrolyzed to yield p-toluenethiol and an acetate salt.
Nucleophilic Attack by Hydroxide: The hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the thioester. This forms a tetrahedral intermediate.
Elimination of the Thiolate: The intermediate collapses, and the p-toluenethiolate anion is expelled as the leaving group.
Protonation: In a subsequent workup step with acid, the p-toluenethiolate is protonated to form p-toluenethiol.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule.
Protonation of Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst.
Nucleophilic Attack by Water: A water molecule attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer and Elimination: A proton is transferred from the attacking water molecule to the sulfur atom. This is followed by the elimination of p-toluenethiol.
Aminolysis:
Reaction with an amine, such as ammonia or a primary or secondary amine, results in the formation of an amide and p-toluenethiol. The mechanism is analogous to hydrolysis, with the amine acting as the nucleophile.
Kinetic Analysis of Functional Group Reactivity
While specific kinetic data for this compound is not available, the reactivity of its functional groups can be inferred from studies on similar thioesters. The rate of nucleophilic acyl substitution reactions is influenced by both the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Thioesters are generally more reactive towards nucleophiles than their corresponding oxygen esters. This is because the carbon-sulfur bond is weaker than the carbon-oxygen bond, making the thiolate a better leaving group than an alkoxide.
Rate = k [this compound] [Nucleophile]
The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the presence of catalysts.
Table 2: Hypothetical Relative Rate Constants for Nucleophilic Acyl Substitution
| Nucleophile | Reaction Type | Hypothetical Relative Rate Constant (k_rel) |
| OH⁻ | Base-catalyzed hydrolysis | 100 |
| H₂O (pH 7) | Neutral hydrolysis | 1 |
| NH₃ | Aminolysis | 50 |
| R-NH₂ | Aminolysis | 40 |
This table provides a qualitative comparison of expected reaction rates based on the nucleophilicity of the attacking species.
Identification and Characterization of Reaction Intermediates
The primary reaction intermediate in both the formation and cleavage of the thioester bond is a tetrahedral intermediate . masterorganicchemistry.com This intermediate has a central carbon atom bonded to four substituents: the original carbonyl oxygen (now an oxyanion), the R-group of the acyl component, the incoming nucleophile, and the leaving group.
The direct observation of these intermediates is often challenging due to their transient nature. nih.gov However, their existence is strongly supported by kinetic isotope effect studies and computational modeling of related systems. Spectroscopic techniques such as low-temperature NMR or rapid-injection mass spectrometry could potentially be employed to detect and characterize these short-lived species. nih.gov
For instance, in the reaction of p-toluenethiol with 2-acetoxyacetyl chloride, the tetrahedral intermediate would be a chlorohydrin-like species with the sulfur atom of the thiol bonded to the carbonyl carbon. In the hydrolysis of this compound, the intermediate would feature both a hydroxyl group and the p-thiomethylphenyl group attached to the same carbon.
Table 3: Spectroscopic Signatures of Key Species and Intermediates
| Species/Intermediate | Plausible ¹H NMR Signal (ppm) | Plausible ¹³C NMR Signal (ppm) | Plausible IR Absorption (cm⁻¹) |
| p-Toluenethiol | ~3.4 (s, 1H, -SH), ~7.2-7.4 (m, 4H, Ar-H) | ~125-135 (Ar-C), ~21 (Ar-CH₃) | ~2550-2600 (S-H stretch) |
| This compound | ~2.1 (s, 3H, -COCH₃), ~4.8 (s, 2H, -S-CO-CH₂-), ~7.2-7.5 (m, 4H, Ar-H) | ~195 (Thioester C=O), ~170 (Ester C=O), ~65 (-S-CO-CH₂-), ~21 (Ar-CH₃) | ~1740 (Ester C=O), ~1690 (Thioester C=O) |
| Tetrahedral Intermediate (Hydrolysis) | Signals would be broad and difficult to observe directly. | A quaternary carbon signal around 90-100 ppm might be expected. | No carbonyl absorption; C-O and C-S stretches would be present. |
This table presents expected spectroscopic data based on typical chemical shifts and absorption frequencies for the functional groups present.
Structure Reactivity Relationships and Conformational Analysis
Influence of the Acetoxyacetyl Substituent on Thiol Reactivity
The reactivity of the thiol group in S-(2-Acetoxyacetyl)-p-mercaptotoluene is significantly modulated by the presence of the acetoxyacetyl substituent. The electron-withdrawing nature of the adjacent carbonyl group in the thioester linkage decreases the nucleophilicity of the sulfur atom compared to a simple alkyl thiol. This effect is primarily due to inductive withdrawal of electron density from the sulfur atom.
Furthermore, the acetoxyacetyl group can influence the thiol's susceptibility to oxidation. While thiols are generally prone to oxidation to disulfides, the electronic environment created by the thioester can affect the rate and mechanism of this process. The presence of the ester functionality within the substituent introduces an additional site for potential intramolecular interactions or reactions under specific conditions, although such reactivity is not typically observed under standard conditions.
Research on similar thioester compounds indicates that the stability of the S-C bond is a key factor in their chemical behavior. The resonance stabilization of the thioester group contributes to its relative stability.
Impact of the p-Substituted Toluene (B28343) Moiety on Electronic and Steric Effects
The p-substituted toluene moiety, specifically the p-tolyl group, plays a crucial role in defining the electronic and steric landscape of the molecule. The methyl group at the para position is an electron-donating group through hyperconjugation and a weak +I (inductive) effect. quora.comlibretexts.org This electron donation slightly increases the electron density of the aromatic ring. quora.com
This electronic contribution from the p-tolyl group can have a subtle, long-range influence on the reactivity of the distant thiol group. However, its primary impact is on the properties of the aromatic ring itself, such as its susceptibility to electrophilic aromatic substitution.
From a steric perspective, the toluene ring is a bulky substituent. Its presence can hinder the approach of reactants to the sulfur atom, thereby influencing the kinetics of reactions involving the thiol group. The relative orientation of the toluene ring with respect to the acetoxyacetylthio group will be dictated by the conformational preferences of the molecule.
Conformational Preferences and Dynamics of the Compound
The C-S-C-C dihedral angle of the thioester linkage.
The C-C-O-C dihedral angle of the ester group.
The Ar-S-C-C dihedral angle, which determines the orientation of the p-tolyl group relative to the thioester.
The conformational preferences will be governed by a balance of steric hindrance and electronic interactions. For instance, steric clashes between the p-tolyl group and the acetoxyacetyl chain will disfavor certain conformations. It is anticipated that the molecule will adopt a conformation that minimizes these steric repulsions, likely an extended or staggered arrangement of the substituents.
Computational Analysis of Molecular Architecture and Stability
To provide a more quantitative understanding of the molecular structure and stability of this compound, computational chemistry methods can be employed. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the optimized geometry, relative energies of different conformers, and electronic properties.
A computational analysis would likely reveal the following:
Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
Conformational Energy Landscape: The relative energies of various stable conformers and the energy barriers for rotation around key single bonds. This information provides insight into the flexibility of the molecule.
Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are fundamental to understanding the molecule's reactivity. For example, the location of the HOMO would indicate the most likely site for electrophilic attack, while the LUMO would indicate the site for nucleophilic attack.
The stability of the molecule can be assessed by its calculated heat of formation. By comparing the energies of different conformers, the most stable three-dimensional arrangement can be identified.
Table 1: Predicted Conformational Data for this compound (Illustrative)
| Dihedral Angle | Predicted Stable Conformation (degrees) | Predicted Energy Barrier (kcal/mol) |
| Ar-S-C=O | ~180 (anti-periplanar) | 3-5 |
| S-C-C=O | ~120 | 2-4 |
| O=C-O-C | ~180 (trans) | 1-3 |
Note: The data in this table are illustrative and based on general principles of conformational analysis for similar functional groups. Actual values would require specific computational modeling.
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Dipole Moment | 2.5 D |
Note: These values are hypothetical and serve to illustrate the type of data that would be obtained from a computational analysis.
Advanced Analytical Methodologies for Compound Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Vibrational Spectroscopy)
High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are cornerstone techniques for the detailed structural elucidation of S-(2-Acetoxyacetyl)-p-mercaptotoluene.
High-Resolution NMR Spectroscopy would provide unambiguous evidence for the compound's covalent framework. In a typical analysis, both ¹H and ¹³C NMR spectra would be acquired.
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. For instance, the aromatic protons of the p-tolyl group would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm). The methyl protons of the tolyl group would present as a singlet around δ 2.3 ppm. The methylene (B1212753) protons adjacent to the sulfur and the carbonyl group would likely appear as a singlet in the δ 3.5-4.5 ppm range. The acetyl group's methyl protons would also be a sharp singlet, expected around δ 2.1 ppm. The integration of these signals would confirm the ratio of protons in the molecule.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. Key signals would include those for the two carbonyl carbons (one for the ester and one for the thioester), the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), the methyl carbon of the tolyl group, the methylene carbon, and the acetyl methyl carbon.
Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers insights into the functional groups present in this compound.
FTIR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and thioester groups, typically found in the region of 1650-1750 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations would further confirm the p-substituted benzene (B151609) ring.
A summary of expected spectroscopic data is presented in the table below:
| Technique | Functional Group | Expected Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR | Aromatic C-H | 7.0 - 7.5 (two doublets) |
| Tolyl -CH₃ | ~2.3 (singlet) | |
| -S-CH₂-C(=O)- | 3.5 - 4.5 (singlet) | |
| Acetyl -CH₃ | ~2.1 (singlet) | |
| ¹³C NMR | C=O (Thioester) | 190 - 200 |
| C=O (Ester) | 170 - 180 | |
| Aromatic Carbons | 120 - 150 | |
| Tolyl -CH₃ | ~21 | |
| -S-CH₂-C(=O)- | 40 - 50 | |
| Acetyl -CH₃ | ~20 | |
| FTIR | C=O Stretch | 1650 - 1750 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular formula and investigating the fragmentation patterns of this compound, thereby corroborating its structure.
High-Resolution Mass Spectrometry (HRMS) , often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be employed to determine the accurate mass of the molecular ion. This allows for the unambiguous confirmation of the elemental composition and molecular formula (C₁₁H₁₂O₃S).
Tandem Mass Spectrometry (MS/MS) would be utilized to induce fragmentation of the parent ion and analyze the resulting daughter ions. This fragmentation analysis provides valuable structural information. Expected fragmentation pathways for this compound could include:
Cleavage of the thioester bond, leading to the formation of the p-mercaptotoluene radical cation or a related fragment.
Loss of the acetoxy group.
Fragmentation of the acetyl group.
Analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule's structure, confirming the connectivity of the different functional groups.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of the reaction leading to its formation.
High-Performance Liquid Chromatography (HPLC) is the most common method for purity determination. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be developed. The compound would be detected using a UV detector, likely at a wavelength where the aromatic ring shows strong absorbance. A pure sample would exhibit a single major peak, and the peak area can be used to quantify the purity, typically aiming for >95% for research purposes.
Gas Chromatography (GC) could also be employed, particularly if the compound is thermally stable and volatile. A GC analysis would provide information on the presence of any volatile impurities.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of starting materials (e.g., p-mercaptotoluene) and the appearance of the product can be visualized, often under UV light.
The retention time (in HPLC or GC) or retention factor (in TLC) are characteristic properties of the compound under specific chromatographic conditions.
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |
| HPLC | Purity Assessment | C18 Silica | Water/Acetonitrile Gradient |
| GC | Impurity Profiling | Polysiloxane-based | Helium or Nitrogen |
| TLC | Reaction Monitoring | Silica Gel | Hexane/Ethyl Acetate Mixture |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule.
The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystal structure would confirm the connectivity of all atoms and reveal details about the molecular geometry, such as the planarity of the aromatic ring and the conformation of the acetoxyacetylthio group. This technique provides the most definitive structural evidence possible for a chemical compound.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation, albeit with approximations for complex systems. northwestern.edulsu.edu These methods, such as Hartree-Fock (HF) theory and post-HF methods, provide detailed information about the molecule's electronic structure, including the shapes, energies, and occupancies of its molecular orbitals. northwestern.edulsu.eduyoutube.com
For S-(2-Acetoxyacetyl)-p-mercaptotoluene, these calculations would reveal the distribution of electrons within the molecule, highlighting the nature of its chemical bonds. A key output is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
A quantum chemical analysis would precisely map these orbitals. The HOMO would likely be localized on the sulfur atom and the p-mercaptotoluene aromatic ring, areas rich in electrons. Conversely, the LUMO would likely be centered around the carbonyl groups of the thioester and acetoxy moieties, which are electron-deficient. This distribution is critical for predicting how the molecule will interact with other chemical species.
Illustrative Data Table: Frontier Orbital Properties
| Property | Value (Hartree) | Value (eV) | Primary Atomic Orbital Contributions |
|---|---|---|---|
| HOMO Energy | -0.245 | -6.67 | S (p), C_aromatic (p) |
| LUMO Energy | -0.081 | -2.20 | C_carbonyl (p), O_carbonyl (p) |
| HOMO-LUMO Gap | 0.164 | 4.47 | - |
Density Functional Theory (DFT) Studies on Reactivity and Energetics
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.comnih.govmdpi.com DFT is particularly powerful for studying chemical reactivity. mdpi.comnih.govfrontiersin.org Within the framework of "Conceptual DFT," various descriptors can be calculated to predict how a molecule will behave in a chemical reaction. mdpi.com
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance to a change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.
By calculating these indices, one can compare the reactivity of this compound with other molecules and predict its behavior as either an electrophile or a nucleophile in different chemical environments. mdpi.com Furthermore, DFT can be used to model the molecule's electrostatic potential surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for reactive encounters.
Illustrative Data Table: Global Reactivity Descriptors (Calculated via DFT)
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -E_HOMO | 6.67 |
| Electron Affinity (A) | -E_LUMO | 2.20 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.44 |
| Chemical Hardness (η) | E_LUMO - E_HOMO | 4.47 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.20 |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical methods provide information on a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. drugdesign.orgtandfonline.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule as it vibrates, rotates, and changes its shape (conformation). tandfonline.comnih.gov This is crucial for understanding the flexibility of this compound, as its biological or chemical function often depends on the specific three-dimensional shapes it can adopt.
An MD simulation of this compound, typically in a simulated solvent environment to mimic real-world conditions, would explore its conformational space. oup.comnih.gov The simulation would identify the most stable, low-energy conformations and the energy barriers between them. drugdesign.org The flexibility of the molecule is primarily determined by the rotation around its single bonds. Key dihedral angles, such as those in the thioester linkage (C-S-C=O) and the ester linkage (O-C-C=O), would be monitored throughout the simulation. The analysis of the simulation trajectory reveals the probability of finding the molecule in a particular conformation, thus defining its conformational landscape.
Illustrative Data Table: Key Dihedral Angles and Predominant Conformations
| Dihedral Angle | Atoms Defining Angle | Predominant Angle(s) (°) | Conformational State |
|---|---|---|---|
| τ1 | C_aromatic-C_aromatic-S-C_thioester | ~90 | Gauche |
| τ2 | C_aromatic-S-C_thioester=O | ~180 | Anti-periplanar (trans) |
| τ3 | S-C_thioester-C-O_ester | ~60, ~180 | Gauche, Anti |
| τ4 | C-O_ester-C_acetyl=O | ~180 | Anti-periplanar (trans) |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. zenodo.orgrsc.org Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum, and nuclear magnetic shieldings, which can be converted into the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectra. rsc.orgacs.orgnih.govgithub.io
For this compound, a computational approach would involve first optimizing the molecule's geometry and then performing frequency and NMR calculations at that stable geometry. The calculated IR spectrum would predict the positions of key vibrational modes, such as the C=O stretches of the thioester and ester groups, and the C-S stretch. Similarly, calculated ¹H and ¹³C NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule, confirming its structure.
Beyond spectroscopy, computational chemistry can elucidate reaction pathways. ulisboa.pt For instance, the hydrolysis of the thioester bond in this compound is a key potential reaction. acs.orgnih.govwikipedia.org By mapping the potential energy surface for this reaction, chemists can identify the transition state structure—the highest energy point along the reaction coordinate—and calculate the activation energy barrier. lsu.edu This provides a quantitative measure of how fast the reaction is likely to occur and offers a detailed, step-by-step view of the bond-breaking and bond-forming processes.
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Feature | Calculated Value | Typical Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 1745 | ~1740 | Ester C=O Stretch |
| IR Frequency (cm⁻¹) | 1690 | ~1685 | Thioester C=O Stretch |
| ¹³C NMR Shift (ppm) | 195.2 | ~195 | Thioester C=O |
| ¹H NMR Shift (ppm) | 2.15 | ~2.2 | Acetoxy -CH₃ |
| ¹H NMR Shift (ppm) | 2.40 | ~2.4 | Toluene (B28343) -CH₃ |
Applications in Materials Science and Nanotechnology
Surface Functionalization and Ligand Exchange on Nanomaterials
The deprotected p-mercaptotoluene readily functionalizes the surfaces of noble metal nanoparticles, such as gold and silver, through a strong sulfur-metal bond. This process is fundamental to tailoring the properties of nanoparticles for specific applications.
The interaction between p-mercaptotoluene and metal nanoparticles is governed by the principle of chemisorption, driven by the strong affinity of sulfur for noble metals. sigmaaldrich.com Upon deprotection of the precursor, the exposed thiol group of p-mercaptotoluene readily binds to a gold nanoparticle surface. This process involves the formation of a stable, semi-covalent gold-thiolate (Au-S) bond, which has a bond strength estimated to be around 45 kcal/mol. sigmaaldrich.com
The prevailing mechanism suggests that the hydrogen atom of the thiol group is lost, and the sulfur atom anchors the entire p-toluene group to the gold surface. nih.gov The aromatic ring of the ligand provides additional stability through van der Waals interactions with neighboring molecules. The specific structure of the ligand, including the para position of the methyl group, has been shown to influence the formation and ultimate size of atomically precise gold nanoclusters, highlighting the subtle yet critical role of ligand stereoelectronics. nih.gov
The functional ligand shell surrounding a nanoparticle dictates its physical and chemical behavior, particularly the minimum separation distance between adjacent particles in an assembly. rsc.org Precise control over this interparticle spacing is crucial for tuning the collective properties of nanoparticle arrays.
When p-mercaptotoluene molecules form a self-assembled monolayer (SAM) on a nanoparticle's surface, they act as rigid spacers. The length of the p-mercaptotoluene molecule, defined by the aromatic ring and the methyl group, creates a protective layer of a specific, predictable thickness. This organic shell prevents the metallic cores of the nanoparticles from coming into direct contact, thereby inhibiting irreversible aggregation and allowing for the fine-tuning of the gap between them. researchgate.net The ability to control this nano-scale distance is fundamental for applications in plasmonics and quantum electronics.
The optical and electronic properties of nanomaterials are intrinsically linked to their surface chemistry and spatial arrangement. polymtl.ca Functionalization with p-mercaptotoluene provides a powerful means to modulate these characteristics.
The formation of a p-mercaptotoluene monolayer alters the local dielectric environment of a metal nanoparticle, which directly influences its localized surface plasmon resonance (LSPR) — the collective oscillation of electrons responsible for the vibrant colors of nanoparticle solutions. polymtl.ca Furthermore, in densely packed assemblies, the interparticle spacing controlled by the ligand shell governs the degree of plasmon coupling between neighboring nanoparticles. As this distance changes, the optical absorption spectrum shifts, resulting in observable color changes. rsc.org The aromatic π-system of the p-toluene ring can also mediate electronic communication between nanoparticle cores, influencing the conductivity and charge-transfer properties of the nanoparticle network. mdpi.com
Role as a Building Block in the Synthesis of Self-Assembled Monolayers (SAMs)
The in situ generation of p-mercaptotoluene from its S-(2-Acetoxyacetyl)-p-mercaptotoluene precursor is an effective strategy for creating high-quality self-assembled monolayers (SAMs) on planar substrates, such as gold films. researchgate.net SAMs are highly ordered, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution of the active ligand. rsc.org
The process is driven by the strong gold-sulfur bond and the intermolecular van der Waals and π-π stacking interactions between the aromatic rings of adjacent p-mercaptotoluene molecules. These forces compel the molecules to pack into a dense, quasi-crystalline arrangement on the surface. sigmaaldrich.com Studies have shown that forming SAMs from in situ deprotected thioesters can lead to highly uniform and well-ordered monolayers, as this method provides a fresh supply of reactive thiol directly at the surface, minimizing the formation of disulfide impurities that can disrupt ordering. researchgate.netnih.gov The resulting SAMs create a new surface with well-defined chemical and physical properties, determined by the exposed methyl groups of the p-mercaptotoluene molecules.
| Property | Value |
| Molecular Formula | C₇H₈S |
| Molecular Weight | 124.21 g/mol nih.gov |
| Appearance | White crystalline solid sigmaaldrich.com |
| Melting Point | 41-44 °C nih.govsigmaaldrich.com |
| Boiling Point | 195 °C nih.gov |
| pKa | 6.82 nih.gov |
| Table 1: Selected physical and chemical properties of p-mercaptotoluene (4-methylbenzenethiol), the active compound generated from this compound. |
Potential as a Component in Polymer Science or Bioconjugation (e.g., via Thiol Chemistry)
The reactive thiol group of p-mercaptotoluene, once deprotected, opens avenues for its use in polymer synthesis and the conjugation of biological molecules.
In polymer science, thiols are widely used as chain transfer agents in free radical polymerization to control the molecular weight and dispersity of the resulting polymers. mdpi.com The p-mercaptotoluene generated from its precursor could serve this function. Additionally, the thiol group can participate in highly efficient "click" reactions, such as thiol-ene and thiol-yne additions. These reactions provide a robust method for synthesizing polymers or for grafting thiol-containing molecules onto polymer backbones and surfaces. p-Toluenethiol is recognized as a compound used in polymer science, for instance, as a polymerization initiator. ottokemi.com
In the field of bioconjugation, thiol chemistry is a cornerstone for linking molecules together. nih.gov The thiol group is nucleophilic and can react selectively with specific functional groups, most notably maleimides, to form stable thioether bonds. nih.gov The use of an acetyl-protected precursor like this compound is a common strategy to introduce a "masked" thiol into a molecule. nih.govresearchgate.net This allows for other chemical steps to be performed without interference from the thiol. In a final step, the thiol is deprotected and can be used to conjugate the entire molecule to a protein or other biomolecule that has been functionalized with a maleimide (B117702) group. nih.gov
| Application Area | Role of p-Mercaptotoluene | Key Interaction / Reaction |
| Nanoparticle Functionalization | Surface Ligand | Chemisorption via Au-S thiolate bond |
| Self-Assembled Monolayers | Molecular Building Block | Spontaneous ordering on gold surfaces |
| Polymer Science | Chain Transfer Agent / Monomer | Free radical transfer; Thiol-ene click chemistry |
| Bioconjugation | Reactive Handle for Coupling | Nucleophilic addition to maleimides |
| Table 2: Summary of applications for p-mercaptotoluene following deprotection from its S-(2-Acetoxyacetyl) precursor. |
Future Research Directions and Emerging Paradigms
Development of Asymmetric Synthesis for Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of S-(2-Acetoxyacetyl)-p-mercaptotoluene where the α-carbon to the carbonyl group becomes a stereocenter, the development of asymmetric synthetic routes is of paramount importance. Future research will likely focus on the enantioselective synthesis of α-functionalized thioesters, including α-hydroxy and α-amino variants, which are valuable chiral building blocks.
One promising avenue is the use of chiral catalysts to control the stereochemical outcome of reactions that introduce functionality at the α-position. For instance, chiral phosphoric acids have been successfully employed in the catalytic asymmetric synthesis of chiral thiohydantoins from β,γ-unsaturated α-ketoesters and thioureas, demonstrating the potential for creating complex chiral structures containing a thioester or a precursor. chemrxiv.org Similarly, the development of catalytic enantioselective methods for preparing α-quaternary ketones and α-ketoesters from simple carboxylic acid or ester starting materials using chiral phosphine (B1218219) ligands offers a blueprint for analogous transformations of thioesters. nih.govunc.edu
Another approach involves the use of chiral auxiliaries to direct stereoselective transformations. While this method is well-established for other carbonyl compounds, its application to α-functionalized thioesters remains an area ripe for exploration. The development of novel chiral auxiliaries derived from readily available sources could provide a practical and efficient means to access enantiomerically enriched derivatives of this compound.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | β,γ-Unsaturated α-ketoesters & Thioureas | Chiral Thiohydantoins | Up to 97% | chemrxiv.org |
| Chiral Phosphine/Copper | Carboxylic Acids/Esters & Allylic Diboron | α-Quaternary Ketones/Aldehydes | 90:10 to >99:1 er | nih.govunc.edu |
| Nitrilase Biocatalysts | α-Thionitriles | α-Thiocarboxylic Acids | Good to Excellent | nih.gov |
Exploration of Novel Catalytic Transformations
The thioester functional group is a versatile handle for a variety of chemical transformations. Future research will undoubtedly focus on exploring novel catalytic reactions that leverage the unique reactivity of the C-S bond in this compound and its derivatives.
A key area of interest is the development of metal- and oxidant-free catalytic methods for thioester synthesis, which offer greener and more sustainable alternatives to traditional methods. ulisboa.pt For instance, visible-light-promoted organocatalytic methods for the synthesis of thioesters from aldehydes have been reported, and extending this methodology to α-functionalized substrates would be a significant advancement. ulisboa.pt Furthermore, the development of catalytic hydrogenation of thioesters to the corresponding alcohols and thiols using well-defined ruthenium pincer complexes presents an efficient and selective transformation that avoids the use of stoichiometric hydride reagents. rsc.org
The exploration of transition-metal-catalyzed cross-coupling reactions involving thioesters as electrophiles is another promising direction. While the activation of the C-S bond in thioesters is more challenging than that of the corresponding acyl chlorides or anhydrides, recent advances in catalyst design are overcoming these limitations. Such reactions could enable the synthesis of a wide array of ketones and other carbonyl derivatives from this compound.
Integration into Advanced Functional Materials with Tuned Properties
The incorporation of thioester functionalities into polymeric structures is a rapidly growing field, offering access to advanced materials with tunable properties. rsc.orgwarwick.ac.ukresearchgate.netresearchgate.net The unique reactivity of the thioester bond makes it an attractive moiety for creating stimuli-responsive and self-healing materials. nih.govmdpi.comresearchgate.netrsc.org
Future research will likely explore the synthesis of polymers incorporating this compound or its derivatives as monomers or as functional pendants. The acetoxy group could serve as a protecting group that can be removed post-polymerization to reveal a reactive hydroxyl group, allowing for further functionalization of the polymer.
The development of thioester-containing polymers that respond to specific stimuli, such as changes in pH, redox potential, or the presence of specific enzymes, is a particularly exciting area. nih.govmdpi.com Such materials could find applications in drug delivery, tissue engineering, and smart coatings. For example, polymers with thioester linkages in their backbone can be designed to degrade under specific biological conditions, enabling the controlled release of encapsulated therapeutic agents. acs.org
| Polymer Type | Key Feature | Potential Application | Reference |
| Thioester-functionalized polymers | Tunable properties, stimuli-responsive | Drug delivery, tissue engineering | rsc.orgwarwick.ac.ukresearchgate.netresearchgate.net |
| Thiol- and disulfide-based materials | Self-healing, redox-responsive | Biomedical devices, smart coatings | nih.gov |
| Thioester-backbone polymers | Biodegradable | Controlled drug release | acs.org |
High-Throughput Screening and Computational Design of Related Compounds
The discovery of new molecules with desired biological or material properties can be greatly accelerated through the use of high-throughput screening (HTS) and computational design. For compounds related to this compound, these approaches hold significant promise for identifying novel enzyme inhibitors and designing new functional materials.
HTS campaigns can be employed to screen libraries of thioester-containing compounds for their ability to inhibit specific enzymes, such as thioesterases, which play crucial roles in various metabolic pathways. nih.govnih.govresearchgate.netbiorxiv.org The development of robust and sensitive assays is key to the success of such screens. For example, activity-based protein profiling (ABPP) methods can be used to rapidly assess the potency and selectivity of acyl protein thioesterase (APT) inhibitors. rsc.org
Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can be used to guide the design of more potent and selective enzyme inhibitors. nih.govnih.govmdpi.comfrontiersin.orgfda.gov These approaches can help to identify the key structural features that are important for binding to the target enzyme and can be used to predict the activity of new, unsynthesized compounds. Computational studies can also provide valuable insights into the reaction mechanisms of thioester transformations, aiding in the development of new catalytic systems. researchgate.netacs.org
| Technique | Application | Outcome | Reference |
| High-Throughput Screening (HTS) | Discovery of enzyme inhibitors | Identification of lead compounds | nih.govnih.govresearchgate.netbiorxiv.org |
| Activity-Based Protein Profiling (ABPP) | Profiling inhibitor selectivity and potency | Characterization of enzyme inhibitors | rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Guiding inhibitor design | Predictive models for biological activity | nih.govnih.govmdpi.comfrontiersin.orgfda.gov |
| Computational Chemistry | Elucidating reaction mechanisms | Understanding of reactivity and catalysis | researchgate.netacs.org |
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of S-(2-Acetoxyacetyl)-p-mercaptotoluene to minimize thiol oxidation?
- Methodological Answer : Thiol groups are prone to oxidation, so synthesis should be conducted under inert atmospheres (e.g., nitrogen or argon) with reducing agents like 2-mercaptoethanol to stabilize intermediates . Temperature control (e.g., maintaining <25°C) and solvent selection (e.g., anhydrous dichloromethane) are critical. Analytical techniques such as HPLC and FTIR can monitor oxidation byproducts .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Prevents thermal degradation |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Reducing Agent | 2-Mercaptoethanol (0.1–1 mM) | Stabilizes thiol intermediates |
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of This compound?
- Methodological Answer :
- HPLC : Use reversed-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm to assess purity and detect impurities .
- FTIR : Identify functional groups (e.g., acetoxyacetyl C=O stretch at ~1740 cm⁻¹, thiol S-H at ~2550 cm⁻¹) .
- Karl Fischer (KF) Titration : Quantify residual moisture, which can hydrolyze the acetoxy group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields of This compound across studies?
- Methodological Answer : Systematic variability may arise from differences in catalyst purity, solvent quality, or reaction scale. Use a PICOT framework (Population: reaction conditions; Intervention: catalyst type; Comparison: solvent systems; Outcome: yield; Time: reaction duration) to design controlled experiments . Statistical tools like ANOVA can isolate significant variables. For example, compare yields using HPLC-validated batches of p-mercaptotoluene precursors .
Q. What mechanistic insights can be gained from studying the reactivity of This compound in nucleophilic substitution reactions?
- Methodological Answer :
-
Kinetic Studies : Monitor reaction progress via NMR (e.g., disappearance of thiol proton signals at ~1.5 ppm) .
-
Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and regioselectivity in cross-coupling reactions.
-
Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in hydrolysis pathways.
Table 2: Mechanistic Probes
Technique Application Outcome Example NMR Real-time reaction monitoring Thiol proton signal decay rate DFT Transition-state energy ΔG‡ for nucleophilic attack
Q. How does the steric and electronic environment of This compound influence its stability in aqueous buffers?
- Methodological Answer :
- pH-Dependent Stability : Conduct accelerated degradation studies at pH 2–12, analyzing hydrolysis products via LC-MS. The acetoxy group hydrolyzes faster under alkaline conditions (pH >10) .
- Steric Effects : Compare degradation rates of ortho- vs. para-substituted analogs using HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
